2-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The compound, also known as 2-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide, is a thiazole derivative . Thiazoles are known to interact with a variety of enzymes and receptors in the biological system . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . .
Mode of Action
The mode of action of thiazole derivatives is characterized by their ability to bind in the biological system with a variety of enzymes and receptors . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which may influence the interaction of the compound with its targets.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways. For instance, they have been found to act as antioxidants, analgesics, anti-inflammatory agents, and more . .
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the ADME properties of the compound.
Result of Action
The result of the compound’s action would depend on its interaction with its targets and the biochemical pathways it affects. Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the thiazole intermediate.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a similar nucleophilic substitution reaction, using a methoxybenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The chlorobenzyl and methoxybenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorobenzyl)-1,3-thiazole-4-carboxamide: Lacks the methoxybenzyl group.
N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide: Lacks the chlorobenzyl group.
2-(4-methylbenzyl)-N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide: Has a methyl group instead of a chlorine atom on the benzyl ring.
Uniqueness
2-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide is unique due to the presence of both chlorobenzyl and methoxybenzyl groups, which confer distinct chemical properties and potential biological activities. The combination of these groups with the thiazole ring makes this compound a valuable scaffold for the development of new molecules with diverse applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-24-17-5-3-2-4-14(17)11-21-19(23)16-12-25-18(22-16)10-13-6-8-15(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSDPLXQIACPQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CSC(=N2)CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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